molecular formula C9H11F3N2 B12634307 3-(2-(Trifluoromethyl)pyridin-3-YL)propan-1-amine

3-(2-(Trifluoromethyl)pyridin-3-YL)propan-1-amine

Cat. No.: B12634307
M. Wt: 204.19 g/mol
InChI Key: RPZVXRJSRATLMY-UHFFFAOYSA-N
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Description

3-(2-(Trifluoromethyl)pyridin-3-YL)propan-1-amine is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a propan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(Trifluoromethyl)pyridin-3-YL)propan-1-amine typically involves the introduction of the trifluoromethyl group into the pyridine ring, followed by the attachment of the propan-1-amine group. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base. The reaction conditions often require a polar solvent and a catalyst to facilitate the formation of the trifluoromethylated pyridine intermediate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-throughput screening and optimization of reaction conditions can lead to higher yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(2-(Trifluoromethyl)pyridin-3-YL)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products: The major products formed from these reactions include nitroso or nitro derivatives, piperidine derivatives, and various substituted pyridine compounds.

Scientific Research Applications

3-(2-(Trifluoromethyl)pyridin-3-YL)propan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used as a probe to study biological processes involving amine-containing molecules.

    Industry: The compound can be used in the development of new materials with unique properties, such as increased stability or enhanced reactivity.

Mechanism of Action

The mechanism of action of 3-(2-(Trifluoromethyl)pyridin-3-YL)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity. The amine group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex. The overall effect is the alteration of specific biological pathways, which can result in therapeutic benefits.

Comparison with Similar Compounds

Uniqueness: 3-(2-(Trifluoromethyl)pyridin-3-YL)propan-1-amine is unique due to its specific structural features, such as the trifluoromethyl group attached to the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H11F3N2

Molecular Weight

204.19 g/mol

IUPAC Name

3-[2-(trifluoromethyl)pyridin-3-yl]propan-1-amine

InChI

InChI=1S/C9H11F3N2/c10-9(11,12)8-7(3-1-5-13)4-2-6-14-8/h2,4,6H,1,3,5,13H2

InChI Key

RPZVXRJSRATLMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C(F)(F)F)CCCN

Origin of Product

United States

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